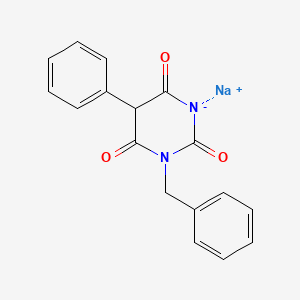Sodium 1-benzyl-5-phenylbarbiturate
CAS No.: 94201-48-6
Cat. No.: VC3246596
Molecular Formula: C17H13N2NaO3
Molecular Weight: 316.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94201-48-6 |
|---|---|
| Molecular Formula | C17H13N2NaO3 |
| Molecular Weight | 316.29 g/mol |
| IUPAC Name | sodium;1-benzyl-5-phenylpyrimidin-3-ide-2,4,6-trione |
| Standard InChI | InChI=1S/C17H14N2O3.Na/c20-15-14(13-9-5-2-6-10-13)16(21)19(17(22)18-15)11-12-7-3-1-4-8-12;/h1-10,14H,11H2,(H,18,20,22);/q;+1/p-1 |
| Standard InChI Key | NQVAQHXQDRXALE-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C(C(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C(C(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
Introduction
Chemical Properties and Structure
Sodium 1-benzyl-5-phenylbarbiturate possesses distinct chemical properties that define its behavior in biological systems and synthetic processes. The compound has the systematic name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)-, sodium salt, accurately describing its structural components .
Fundamental Chemical Data
The following table summarizes the key chemical properties of sodium 1-benzyl-5-phenylbarbiturate:
| Property | Value |
|---|---|
| CAS Number | 94201-48-6 |
| Molecular Formula | C₁₇H₁₄N₂NaO₃ |
| Molecular Weight | 317.29400 g/mol |
| Polar Surface Area (PSA) | 66.48000 |
| LogP | 2.31550 |
The parent acid form, 1-benzyl-5-phenylbarbituric acid (CAS: 72846-00-5), has a molecular weight of 294.30 g/mol, with the difference accounting for the sodium ion that replaces the acidic proton in the salt form.
Structural Features
The molecular structure of sodium 1-benzyl-5-phenylbarbiturate incorporates several key features:
-
A central barbituric acid ring (2,4,6-pyrimidinetrione)
-
A benzyl (phenylmethyl) group attached to the N1 position
-
A phenyl group at the C5 position
-
A sodium ion that neutralizes the acidic function
This substitution pattern distinguishes it from other barbiturates, such as phenobarbital (5-ethyl-5-phenylbarbituric acid) or pentobarbital, which feature different alkyl and/or aryl substituents . The presence of two aromatic groups likely influences the compound's lipophilicity, receptor interactions, and metabolic stability.
Synthesis and Preparation Methods
The synthesis of sodium 1-benzyl-5-phenylbarbiturate typically involves first preparing the acid form followed by conversion to the sodium salt. Several synthetic routes have been developed for barbituric acid derivatives that can be adapted for this specific compound.
Synthesis of the Acid Precursor
The parent compound, 1-benzyl-5-phenylbarbituric acid, can be synthesized through the condensation of benzylurea with benzylmalonic acid in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the barbituric acid ring structure.
The general synthetic pathway includes:
-
Preparation of benzylurea from appropriate precursors
-
Condensation with benzylmalonic acid or a suitable malonic ester derivative
-
Cyclization to form the barbituric acid core structure
-
Purification through recrystallization techniques
Conversion to Sodium Salt
Drawing from analogous procedures used for other barbiturate derivatives, the conversion of 1-benzyl-5-phenylbarbituric acid to its sodium salt likely involves dissolution in a basic sodium-containing solution, followed by isolation of the resulting salt. Based on related barbiturate preparations, the process might involve:
-
Dissolving the acid form in a minimum quantity of 10% aqueous sodium carbonate solution
-
Filtering to remove any insoluble materials
-
Isolation of the sodium salt through appropriate means such as precipitation or evaporation
This methodology parallels the preparation of other barbiturate sodium salts described in the literature, where the acidic proton is exchanged for a sodium ion to enhance water solubility while maintaining pharmacological activity.
Pharmacological Properties and Applications
While specific pharmacological data for sodium 1-benzyl-5-phenylbarbiturate is limited in the available literature, certain properties can be inferred from its structure and the general characteristics of barbiturates.
Mechanism of Action
Barbiturates typically function as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAA) receptor, enhancing chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies their central nervous system depressant effects. The specific substitution pattern of sodium 1-benzyl-5-phenylbarbiturate may influence:
-
Receptor binding affinity and selectivity
-
Onset and duration of action
-
Distribution in various tissues and compartments
-
Metabolism and elimination pathways
The presence of both benzyl and phenyl substituents likely confers increased lipophilicity compared to barbiturates with smaller alkyl groups, potentially affecting blood-brain barrier penetration and distribution characteristics.
Research Findings and Developments
The scientific literature on sodium 1-benzyl-5-phenylbarbiturate specifically appears limited, though research on related barbiturate derivatives provides context for understanding its potential properties and applications.
Structure-Activity Relationships
Barbiturates exhibit structure-activity relationships that correlate structural features with pharmacological properties. The specific substitution pattern of sodium 1-benzyl-5-phenylbarbiturate may influence several key parameters:
| Structural Feature | Potential Impact on Properties |
|---|---|
| Benzyl group at N1 position | Increased lipophilicity, altered receptor binding, potential effect on metabolism |
| Phenyl group at C5 position | Enhanced lipid solubility, modified receptor interactions, potentially altered duration of action |
| Sodium salt formation | Improved water solubility, potential for parenteral administration, altered absorption profile |
These structure-activity relationships align with observations from other barbiturate derivatives, where modifications to the basic barbituric acid structure significantly impact pharmacokinetic and pharmacodynamic properties .
Comparative Analysis
When compared to other barbiturate derivatives, several distinctions emerge:
-
Unlike 5-ethyl-5-phenylbarbituric acid (phenobarbital), which has an ethyl and phenyl group at C5, sodium 1-benzyl-5-phenylbarbiturate features N1 substitution with a benzyl group
-
Compared to 5-(1-methylbutyl)-5-allylbarbituric acid derivatives, which contain aliphatic substituents, the aromatic nature of both substituents in sodium 1-benzyl-5-phenylbarbiturate may confer different physicochemical properties
-
The sodium salt formation parallels other barbiturate sodium salts, potentially enhancing water solubility while maintaining the core pharmacological profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume